9-isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
9-Isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a triazolopurine-dione derivative characterized by a fused heterocyclic core structure. Its molecular formula is C₂₀H₂₄N₆O₃ (molecular weight: 396.45 g/mol), featuring three key substituents:
- A 3-(4-methoxyphenyl) moiety, which may influence electronic properties and receptor binding via the electron-donating methoxy group.
- A 5-methyl group, contributing to steric effects and metabolic stability.
Properties
IUPAC Name |
8-(4-methoxyphenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-11(2)9-10-24-14-16(26)20-19(27)23(3)17(14)25-15(21-22-18(24)25)12-5-7-13(28-4)8-6-12/h5-8,11H,9-10H2,1-4H3,(H,20,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFXXWCRXZDIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
9-Isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (CAS Number: 923234-14-4) is a synthetic compound belonging to the class of purine derivatives. Its molecular formula is and it has a molecular weight of 382.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in the field of cancer research and pharmacology.
Anticancer Properties
Research indicates that compounds similar to 9-isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- Cytotoxicity : Studies have shown that certain derivatives within the same structural family can induce apoptosis in cancer cells while maintaining low toxicity toward normal human fibroblasts (WI-38) . The most promising analogs demonstrated IC values in the low micromolar to nanomolar range against prostate and colon cancer cell lines .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 14b | PC-3 | 0.055 | Induces apoptosis; G2/M phase arrest |
| 26b | PC-3 | 0.090 | Induces apoptosis; G2/M phase arrest |
| 35b | Colon | 0.025 | Induces apoptosis; G2/M phase arrest |
The biological activity of this compound is believed to be linked to its ability to interfere with cell cycle progression and induce apoptosis:
- Cell Cycle Arrest : Studies suggest that treatment with certain derivatives leads to a significant accumulation of cells in the G2/M phase, indicating a disruption in normal cell cycle progression .
- Apoptosis Induction : Flow cytometric analyses revealed that treated cells exhibit increased markers for apoptosis, suggesting that these compounds may activate apoptotic pathways .
Selectivity and Safety Profile
One notable aspect of the biological activity of these compounds is their selectivity towards cancer cells versus normal cells:
- Selectivity Index : Some derivatives have shown a high selectivity index (greater than 200), indicating potent anticancer effects while sparing normal cells from toxicity .
Additional Biological Activities
Beyond anticancer properties, preliminary studies suggest that compounds within this class may also exhibit other biological activities such as anti-inflammatory effects and modulation of metabolic pathways related to purine metabolism.
Study on Purine Metabolism
A recent study explored the impact of purine derivatives on energy metabolism in neuronal cells. The findings indicated that certain purine analogs could enhance hypoxanthine uptake and influence intracellular adenylate levels, which are crucial for cellular energy homeostasis . This suggests potential applications in neuroprotective strategies.
Clinical Implications
The therapeutic implications of these findings are significant. By targeting specific pathways involved in cancer cell proliferation and survival, compounds like 9-isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione may serve as lead compounds for developing new anticancer therapies.
Comparison with Similar Compounds
Key Observations:
Replacing the 4-methoxyphenyl group with p-tolyl (as in the isopropyl analog from ) reduces electron-donating capacity, which could diminish interactions with polar receptor residues .
Steric and Positional Isomerism :
- The 5,7-dimethyl isomer (F722-0589) introduces additional steric hindrance at position 7, which may alter binding pocket interactions compared to the 5-methyl-substituted target compound .
Receptor Selectivity Implications: Adenosine receptors (A₁, A₂A, A₂B, A₃) exhibit distinct ligand preferences based on substituent electronic and steric profiles . The 4-methoxyphenyl group in the target compound may enhance A₂A or A₃ affinity due to its polarizable methoxy group, whereas p-tolyl or benzyl analogs might favor A₁ interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
